
2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C16H16N2O6S and its molecular weight is 364.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemoselective Acetylation in Drug Synthesis
Chemoselective acetylation plays a critical role in the synthesis of various pharmaceutical compounds. For example, the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase as a catalyst, highlights the importance of acetylation in the synthesis of antimalarial drugs. This process involves various acyl donors and parameters like speed of agitation, solvent, catalyst loading, mole ratio, and temperature, showcasing the intricate control required in pharmaceutical synthesis (Magadum & Yadav, 2018).
Advanced Glycoside Modifications
The conversion of protected N-acetylneuraminic acid 2-formyl-4-nitrophenyl glycoside to its 5-acetamido derivative underlines the significance of precise chemical modifications in the development of therapeutic agents. This process, involving (diethyl-amino)sulfur trifluoride (DAST) and methanol, showcases the high yield and efficiency of modern chemical synthesis techniques in creating complex molecules for medical applications (Orlova, Zinin, & Kononov, 2009).
N-Acetylcarbamate Potassium Salts in Drug Development
The development of p-methoxybenzyl and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts as equivalents of N-acetamide nucleophiles demonstrates the ongoing innovation in drug development. These stable, easy-to-handle compounds can react with various alkyl halides and sulfonates to afford substituted products, which are crucial in synthesizing natural and pharmaceutical products. The ability to transform these compounds into N-alkylacetamides and protected amines highlights the versatility of these reagents in medicinal chemistry (Sakai et al., 2022).
Polymeric Derivatives for Pharmacological Activity
The synthesis of polymeric derivatives, such as N-(4-methacryloyloxyphenyl), 2-(4-methoxyphenyl) acetamide, for pharmacological applications showcases the intersection of polymer science and pharmacology. These derivatives, designed to support two pharmacological residues with complementary action per repeat unit, illustrate the potential of polymeric materials in delivering therapeutic agents with enhanced efficacy and specificity (Román & Gallardo, 1992).
Green Synthesis in Dye Production
The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide for the production of azo disperse dyes emphasizes the industry's shift towards more sustainable and environmentally friendly manufacturing processes. Using a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide, this process achieves high selectivity and efficiency, reducing the environmental impact of dye production (Qun-feng, 2008).
特性
IUPAC Name |
2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-23-13-5-6-15(11(7-13)9-19)24-10-16(20)18-12-3-2-4-14(8-12)25(17,21)22/h2-9H,10H2,1H3,(H,18,20)(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLUGVOJTSBJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)S(=O)(=O)N)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600800.png)
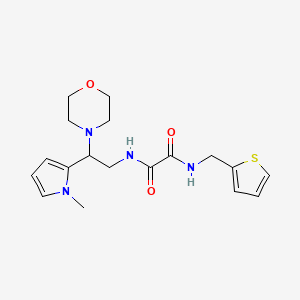
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2600804.png)
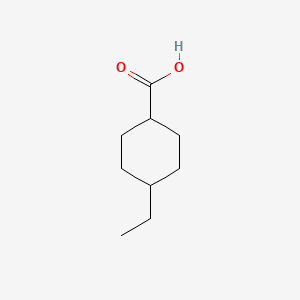
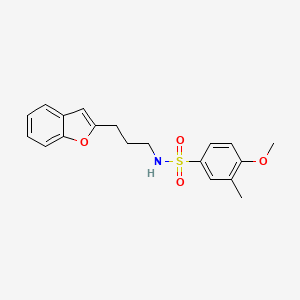
![7,8,16,17-Tetrahydro-dibenzo[f,m][1,8,4,11]dioxadiazacyclotetradecine-9,18(6H,15H)-dione](/img/structure/B2600808.png)
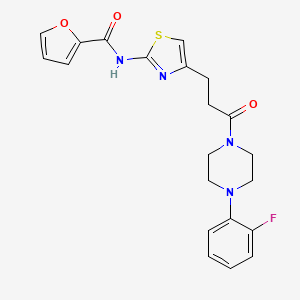
![3-[(benzyloxy)methyl]-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2600810.png)
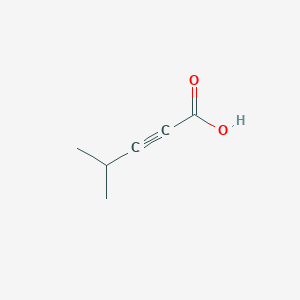
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2600814.png)
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2600817.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2600819.png)
![3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600822.png)
